molecular formula C8H8ClFO B2901772 2-Chloro-6-fluoro ethoxybenzene CAS No. 1668474-05-2

2-Chloro-6-fluoro ethoxybenzene

Cat. No.: B2901772
CAS No.: 1668474-05-2
M. Wt: 174.6
InChI Key: BZCMFBFUYVSSBK-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro ethoxybenzene is an organic compound with the molecular formula C8H8ClFO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, a fluorine atom at the sixth position, and an ethoxy group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro ethoxybenzene typically involves the reaction of 2-chloro-6-fluorophenol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with an ethoxy group. The general reaction scheme is as follows:

2-Chloro-6-fluorophenol+Ethyl bromideK2CO3,Reflux2-Chloro-6-fluoro ethoxybenzene+KBr+H2O\text{2-Chloro-6-fluorophenol} + \text{Ethyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} + \text{KBr} + \text{H}_2\text{O} 2-Chloro-6-fluorophenol+Ethyl bromideK2​CO3​,Reflux​2-Chloro-6-fluoro ethoxybenzene+KBr+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials and reaction conditions remain similar, but the process is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro ethoxybenzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reactions include nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the ethoxy group with other nucleophiles.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Nitration: 2-Chloro-6-fluoro-4-nitro ethoxybenzene

    Sulfonation: 2-Chloro-6-fluoro-4-sulfonic acid ethoxybenzene

    Halogenation: 2-Chloro-6-fluoro-4-bromo ethoxybenzene

Scientific Research Applications

2-Chloro-6-fluoro ethoxybenzene has several applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to disrupt biological pathways in pests and weeds.

    Material Science: It is used in the synthesis of advanced materials, including polymers and resins, which have applications in coatings and adhesives.

    Chemical Research: The compound serves as a model substrate in studies of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro ethoxybenzene depends on its application:

    Pharmaceuticals: The compound may interact with specific enzymes or receptors in the body, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.

    Agrochemicals: The compound may disrupt essential biological pathways in pests or weeds, leading to their death. This could involve inhibition of key enzymes or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorophenol: Similar structure but lacks the ethoxy group.

    2-Chloro-6-fluorobenzaldehyde: Similar structure but has an aldehyde group instead of an ethoxy group.

    2-Chloro-6-fluoroanisole: Similar structure but has a methoxy group instead of an ethoxy group.

Uniqueness

2-Chloro-6-fluoro ethoxybenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with an ethoxy group. This combination of substituents imparts distinct chemical properties, such as increased reactivity in electrophilic aromatic substitution reactions and potential for diverse applications in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

1-chloro-2-ethoxy-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCMFBFUYVSSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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